Vamicamide

Description

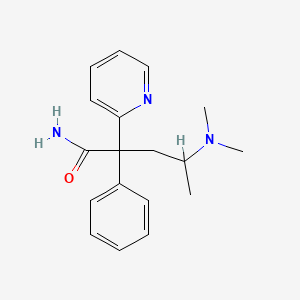

Structure

3D Structure

Properties

CAS No. |

97987-88-7 |

|---|---|

Molecular Formula |

C18H23N3O |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |

InChI Key |

BWNLUIXQIHPUGO-UHFFFAOYSA-N |

SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Vamicamide (FK176): Molecular Mechanisms and Pharmacodynamics of M3-Selective Muscarinic Antagonism

Core Directive: The Case for M3-Selective Antagonism in Detrusor Smooth Muscle

The pharmacological management of overactive bladder (OAB) and urinary frequency (pollakiuria) has historically been limited by the ubiquitous distribution of muscarinic acetylcholine receptors (mAChRs) throughout the body. Non-selective antimuscarinics, while effective at relaxing detrusor smooth muscle, frequently induce dose-limiting adverse events such as dry mouth, constipation, and central nervous system (CNS) disturbances[1].

Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a targeted approach to this challenge[2]. By demonstrating a selective binding affinity for the M3 receptor subtype[3], vamicamide selectively inhibits cholinergic nerve-induced contractions in the urinary bladder while minimizing systemic anticholinergic burden[2]. This whitepaper dissects the molecular mechanism, signaling blockade, and the self-validating experimental frameworks used to characterize vamicamide's pharmacological profile.

Molecular Pharmacology & The Gq/11 Signaling Axis

The human detrusor muscle expresses a heterogeneous population of muscarinic receptors, predominantly M2 and M3 subtypes. While M2 receptors outnumber M3 receptors (often by a 3:1 ratio), it is the M3 receptor that is the primary functional mediator of direct bladder contraction[1].

Vamicamide acts as a highly specific, competitive antagonist at the M3 receptor[4]. Upon binding, it prevents the endogenous ligand (acetylcholine) from initiating the Gq/11-coupled signaling cascade.

Mechanistic Causality:

-

Receptor Blockade: Vamicamide occupies the orthosteric binding site of the M3 receptor, preventing acetylcholine-induced conformational changes.

-

Signal Uncoupling: This blockade halts the activation of the Gq/11 alpha subunit, subsequently preventing the activation of Phospholipase C (PLC).

-

Calcium Suppression: Without PLC activity, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is arrested. The lack of IP3 prevents the release of Ca²⁺ from the sarcoplasmic reticulum, directly inhibiting the actin-myosin cross-bridging required for detrusor contraction.

M3 receptor signaling pathway and competitive blockade by Vamicamide.

In Vitro Pharmacodynamics: Self-Validating Organ Bath Methodologies

To rigorously prove that vamicamide is a pure, competitive antimuscarinic agent—and not a general smooth muscle relaxant or calcium channel blocker—researchers employ highly controlled organ bath assays using human or rat detrusor strips[4].

Step-by-Step Methodology: Functional Detrusor Assay

This protocol is designed as a self-validating system . Every step includes built-in controls to isolate the exact mechanism of action.

-

Step 1: Tissue Preparation & Equilibration

-

Action: Detrusor strips are suspended in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1.0 g.

-

Causality: The urothelium is carefully removed to prevent the spontaneous release of urothelium-derived relaxing factors (UDRFs) or nitric oxide, which could artificially skew contractile data[1].

-

-

Step 2: Viability and Specificity Control (The Validation Checkpoint)

-

Action: Tissues are stimulated with 80 mM KCl.

-

Causality: High extracellular K⁺ bypasses membrane receptors entirely, directly depolarizing the cell and opening voltage-gated calcium channels.

-

Validation: If vamicamide were to inhibit this contraction, it would indicate off-target calcium antagonism. Vamicamide shows 0% inhibition of KCl-induced contractions, validating its mechanism as strictly receptor-mediated[4].

-

-

Step 3: Baseline Agonism

-

Action: A cumulative concentration-response curve is generated using carbachol (0.001–10,000 µmol/L).

-

Causality: Carbachol is utilized instead of acetylcholine because it is resistant to hydrolysis by acetylcholinesterase, ensuring a stable, reproducible baseline curve[4].

-

-

Step 4: Antagonist Incubation

-

Action: Tissues are washed, allowed to recover, and then incubated with vamicamide (0.01–10 µmol/L) for 30 minutes prior to a second carbachol curve.

-

Causality: A 30-minute incubation ensures steady-state thermodynamic equilibrium between the antagonist and the M3 receptors.

-

-

Step 5: Schild Plot Analysis

-

Action: The rightward shift of the carbachol curve is plotted.

-

Validation: A Schild plot regression line with a slope close to unity (1.0) mathematically proves that vamicamide acts via reversible, competitive antagonism without depressing the maximum tissue response[4].

-

Step-by-step organ bath workflow for determining Vamicamide antagonism.

Quantitative Data: Comparative Pharmacological Profile

The self-validating nature of the organ bath assay allows for direct comparison against other clinical agents. Unlike temiverine, which exhibits mixed mechanisms, vamicamide's profile is purely antimuscarinic.

Table 1: Comparative In Vitro Pharmacological Profile in Human Detrusor Smooth Muscle

| Compound | Primary Target | Mechanism of Action | pA₂ Value (vs. Carbachol) | Inhibition of KCl (80 mM) Contraction |

| Atropine | Non-selective mAChR | Competitive Antagonist | High (~8.0 - 9.0) | None (0%) |

| Tolterodine | Non-selective mAChR | Competitive Antagonist | High | None (0%) |

| Vamicamide | M3-selective mAChR | Competitive Antagonist | Moderate-High | None (0%) |

| Temiverine | mAChR + Ca²⁺ Channels | Mixed Antagonist | Moderate | Significant |

Data synthesized from established detrusor smooth muscle assays[4].

In Vivo Translation & Pharmacokinetic Tissue Selectivity

While in vitro M3 selectivity is a critical starting point, the true clinical value of an antimuscarinic lies in its in vivo tissue selectivity. Vamicamide distinguishes itself through a dual-mechanism of selectivity:

-

Receptor-Level Affinity: As demonstrated, it preferentially binds the M3 subtype over M2[3],[5].

-

Pharmacokinetic Concentration: Vamicamide exhibits favorable pharmacokinetics that allow the active compound to concentrate within the urinary bladder[6],[7].

In conscious dog and rat models of urinary frequency, oral administration of vamicamide (0.32 mg/kg) significantly increased bladder capacity without altering micturition pressure, threshold pressure, or residual urine volume[2]. Furthermore, general pharmacology studies demonstrated that vamicamide has exceptionally weak CNS penetration; it does not prolong hexobarbital-induced anesthesia or alter spontaneous EEG patterns, sharply contrasting with older, non-selective agents like oxybutynin[8],[2].

Conclusion

Vamicamide (FK176) provides a masterclass in targeted drug design for urogenital dysfunction. By coupling M3-selective competitive antagonism with favorable bladder-concentrating pharmacokinetics, it effectively uncouples the Gq/11 signaling axis in detrusor smooth muscle. The rigorous, self-validating methodologies used to define its profile ensure that its mechanism is strictly receptor-mediated, offering a robust framework for understanding modern pharmacotherapy in overactive bladder conditions.

References

-

General pharmacology of the new antimuscarinic compound vamicamide - PubMed Source: nih.gov URL:[Link]

-

Vamicamide - Grokipedia Source: grokipedia.com URL:[Link]

-

Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:[Link]

-

Effects of vamicamide, a novel drug for pollakiurea, on muscarinic receptors Source: researchgate.net URL:[Link]

-

Molecules - Muscarinic Receptor Agonists and Antagonists Source: cardiff.ac.uk URL:[Link]

-

Muscarinic Receptor Agonists and Antagonists - PMC Source: nih.gov URL:[Link]

-

Recent advances in the physiology and pharmacology of the bladder Source: ovid.com URL:[Link]

-

New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC Source: nih.gov URL:[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Physicochemical Profiling of Vamicamide: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the characterization of active pharmaceutical ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay between molecular architecture and physiological behavior. Vamicamide (also known as FK-176 or Urocut) is a highly specific muscarinic acetylcholine receptor (mAChR) antagonist. Originally developed for the treatment of urinary incontinence and overactive bladder, its structural design offers a masterclass in rational drug development[1].

This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization, and analytical methodologies of Vamicamide, providing researchers with a self-validating framework for its application in preclinical workflows.

Physicochemical Profiling & Structural Elucidation

The pharmacological efficacy of Vamicamide is intrinsically linked to its precise molecular weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula of C18H23N3O , Vamicamide falls perfectly within the optimal range for small-molecule drugs (Lipinski’s Rule of Five)[2]. This molecular weight provides sufficient structural complexity to ensure high receptor affinity while remaining small enough to facilitate tissue penetration.

Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Causality / Significance |

| Molecular Weight | 297.39 g/mol | Optimal size for penetrating detrusor muscle tissue while limiting excessive central nervous system (CNS) crossing. |

| Chemical Formula | C18H23N3O | Provides the necessary atomic framework for mAChR interaction without unnecessary lipophilic bulk. |

| Stereochemistry | (2R, 4R) | The specific enantiomeric configuration ensures precise spatial alignment within the muscarinic receptor pocket. |

| Target Affinity (pA2) | 6.82 (Bladder tissue) | Demonstrates high affinity for detrusor muscle mAChRs, effectively preventing cholinergic spasms. |

| Physical State | Solid (White Powder) | Stable form for long-term storage (-20°C for up to 3 years)[2]. |

Structure-Activity Relationship (SAR)

The IUPAC name for Vamicamide is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic purpose:

-

Tertiary Amine (Dimethylamino group): This moiety mimics the quaternary ammonium nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it to anchor into the orthosteric binding site of the muscarinic receptor.

-

Di-Aromatic System (Phenyl and Pyridine rings): These bulky, lipophilic rings provide severe steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket, preventing the conformational change required for G-protein activation, thereby conferring its antagonist properties[3].

-

Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor complex and increasing target residence time.

Caption: Structure-Activity Relationship (SAR) of Vamicamide's functional groups.

Synthetic Workflows & Green Chemistry Optimization

The synthesis of complex anticholinergic agents with multiple chiral centers often involves harsh reagents. During the initial scale-up of Vamicamide (FK-176), the synthetic route relied heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].

Causality for Optimization: DCM is a volatile, halogenated solvent with significant environmental and health liabilities. Furthermore, aluminum waste from traditional reduction steps complicates downstream purification and drastically increases the E-factor (kg waste / kg product). By transitioning to catalytic transformations and water-compatible processes guided by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of Vamicamide's synthesis were dramatically improved[4]. This shift not only reduced environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer, ensuring a self-validating, scalable synthetic route.

Experimental Protocols: Formulation and Analysis

To ensure scientific integrity during in vivo testing or quality control, protocols must be designed as self-validating systems. Below are the optimized methodologies for formulating and analyzing Vamicamide, complete with the causality behind each step.

Protocol A: Preparation of In Vivo Formulation (2 mg/mL)

When preparing Vamicamide for in vivo administration (e.g., to evaluate its2[2]), maintaining solubility without causing solvent toxicity is critical.

Table 2: In Vivo Formulation Composition

| Component | Volume Fraction | Function in Formulation |

| DMSO | 10% | Primary solvent; disrupts the crystal lattice of the solid drug. |

| PEG300 | 40% | Co-solvent; prevents precipitation during aqueous dilution. |

| Tween 80 | 5% | Non-ionic surfactant; stabilizes hydrophobic rings via micelle formation. |

| Saline/PBS | 45% | Aqueous diluent; restores physiological osmolarity. |

Step-by-Step Methodology:

-

Primary Solubilization: Add 100 μL of DMSO to the pre-weighed Vamicamide powder. Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular hydrogen bonds of the primary amide, ensuring complete initial dissolution.

-

Co-solvent Addition: Add 400 μL of PEG300 and mix until clear. Causality: PEG300 acts as a bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly lipophilic di-aromatic system of Vamicamide would instantly precipitate.

-

Surfactant Stabilization: Add 50 μL of Tween 80 and vortex. Causality: Tween 80 reduces the surface tension of the mixture and forms protective micelles around the drug molecules, shielding the hydrophobic domains from the upcoming aqueous phase.

-

Osmotic Balancing: Slowly add 450 μL of Saline or PBS. Causality: This final step adjusts the osmolarity of the solution to physiological conditions, preventing tissue necrosis or osmotic shock upon administration[2]. Validation Check: The final solution must remain optically clear; any turbidity indicates micelle failure and requires reformulation.

Protocol B: HPLC-UV Quantification and Stability Assessment

To validate the purity and concentration of Vamicamide formulations, a robust High-Performance Liquid Chromatography (HPLC) method is required[5].

Step-by-Step Methodology:

-

Column Selection (C18 Reverse-Phase): Utilize a high-efficiency C18 analytical column. Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase. Vamicamide’s phenyl and pyridine rings interact strongly with this phase via van der Waals forces, ensuring adequate retention time and separation from polar degradation products.

-

Mobile Phase Gradient: Implement a gradient elution from 95% aqueous (0.1% Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in Vamicamide is ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.

-

UV Detection at 254 nm: Monitor the eluent using a UV-Vis detector. Causality: The conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate quantification.

Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.

References

-

Wikipedia. Vamicamide. Retrieved from [Link]

-

Yamamoto T, et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. PubMed. Retrieved from [Link]

-

Masanori Nisiwaki. (2003). Green Chemistry in Process Research and Development in Pharmaceutical Industry. Journal of Synthetic Organic Chemistry, Japan - J-Stage. Retrieved from[Link]

-

MDPI. Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

- Google Patents. US9308181B2 - Topical formulations, systems and methods.

Sources

Vamicamide: Pharmacodynamics and M3 Receptor Binding Affinity in Detrusor Smooth Muscle

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The development of targeted antimuscarinic agents for the treatment of overactive bladder (OAB) and pollakiuria relies heavily on optimizing receptor subtype selectivity. Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a critical case study in competitive muscarinic acetylcholine receptor (mAChR) antagonism 1. While early-generation antimuscarinics like oxybutynin exhibit broad-spectrum affinity across M1–M5 subtypes—often leading to dose-limiting central nervous system (CNS) and glandular side effects—vamicamide was engineered to exploit favorable pharmacokinetics and functional selectivity for the M3 receptor subtype in urinary bladder tissue 2. This whitepaper dissects the binding affinity, mechanistic pathways, and experimental methodologies used to validate vamicamide’s pharmacological profile.

The M3 Receptor Paradigm in Bladder Physiology

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of acetylcholine (ACh) in the parasympathetic nervous system 3. In the human detrusor muscle, the M2 and M3 subtypes coexist in an approximate 3:1 ratio. However, it is the M3 receptor that is the primary driver of direct smooth muscle contraction.

When ACh binds to the orthosteric site of the M3 receptor, it triggers a conformational change that activates the

Vamicamide acts as a competitive antagonist at this precise junction, sterically hindering ACh from initiating the

Mechanism of M3 receptor-mediated detrusor contraction and competitive inhibition by Vamicamide.

Binding Affinity Profile: Quantitative Analysis

To evaluate the therapeutic index of vamicamide, its binding affinity (

Crucially, while vamicamide shows similar potency as an M1 and M3 antagonist in tissue preparations, it is markedly less potent at M2 receptors. This M2-sparing effect is vital, as M2 blockade in the heart can lead to undesirable tachycardia 5.

Table 1: Comparative Receptor Affinity Data

Data synthesized from radioligand binding and functional tissue assays.

| Parameter / Receptor Target | Vamicamide (FK-176) | Oxybutynin (Reference) | Pharmacological Implication |

| M1 Affinity ( | ~95 nM (Cerebral Cortex) | 6.1 nM | Lower M1 affinity reduces risk of cognitive impairment. |

| M2 Affinity ( | Low Affinity | 21.0 nM | M2-sparing profile minimizes cardiac side effects (tachycardia). |

| M3 Affinity ( | High Affinity | 3.4 nM | Primary target for reducing detrusor overactivity. |

| Functional Bladder ( | 6.82 – 7.44 | 7.00 – 8.00 | Strong competitive antagonism at the organ level. |

| In Vivo Selectivity | Bladder > Salivary Gland | Bladder ≈ Salivary Gland | Vamicamide concentrates in urine, enhancing local efficacy. |

Experimental Protocols for Determining Binding Affinity

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies required to establish the binding metrics (

Protocol A: Radioligand Displacement Assay (In Vitro Determination)

This protocol utilizes cloned human muscarinic receptors to isolate subtype-specific affinity without the confounding variables of mixed-receptor tissue homogenates [[6]]().

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1–M5 receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Causality: Ice-cold conditions and protease inhibitors are mandatory to prevent receptor degradation and maintain the structural integrity of the orthosteric binding pocket.

-

-

Competitive Incubation: Aliquot membrane preparations (10–20 µg protein/well) into 96-well plates. Add 0.2 nM of

-methylscopolamine (-

Causality: A broad logarithmic concentration range ensures the capture of a complete sigmoidal displacement curve, which is mathematically required for accurate

derivation.

-

-

Equilibration: Incubate the mixture at 25°C for 60 minutes.

-

Causality: Steady-state equilibrium must be achieved so that the law of mass action applies to the binding kinetics.

-

-

Rapid Filtration (Separation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

-

-

Quantification & Validation: Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity via liquid scintillation counting. Self-Validation Step: Run a parallel assay using a known saturating concentration of Atropine (1 µM) to define non-specific binding (NSB).

-

Data Analysis: Calculate the

using non-linear regression. Convert

Step-by-step workflow for determining Vamicamide Ki values via radioligand displacement assays.

Protocol B: Functional Organ Bath Assay (Ex Vivo Determination)

While

-

Tissue Isolation: Excise detrusor muscle strips from male Sprague-Dawley rats. Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95%

and 5% -

Equilibration Phase: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

-

Causality: This recovery period is critical to overcome surgical shock and establish a stable baseline tonus, preventing skewed contractility data.

-

-

Agonist Baseline: Generate a cumulative concentration-response curve using the muscarinic agonist Carbachol (CCh).

-

Antagonist Challenge: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of vamicamide for 30 minutes.

-

Causality: A 30-minute pre-incubation ensures vamicamide fully penetrates the tissue layers and reaches equilibrium at the M3 receptors before agonist introduction.

-

-

Schild Plot Analysis: Repeat the CCh concentration-response curve in the presence of vamicamide. Calculate the dose ratio (CR) and plot

against

Pharmacokinetic Synergy: The "In Vivo" Selectivity Phenomenon

An in-depth analysis of vamicamide reveals a fascinating pharmacological nuance: its in vitro receptor subtype selectivity (M3 vs. M1) is relatively modest compared to newer agents like darifenacin. However, vamicamide exhibits profound in vivo organ selectivity for the urinary bladder over the salivary glands and CNS 3.

This phenomenon is driven by its unique pharmacokinetic profile. Vamicamide is highly concentrated in the urine following oral administration. Because the urothelium allows for local drug diffusion into the underlying detrusor muscle, the bladder tissue is exposed to exponentially higher localized concentrations of the antagonist than systemic tissues (e.g., parotid glands or brain). Furthermore, vamicamide poorly penetrates the blood-brain barrier, shielding the cerebral cortex (rich in M1 receptors) from its anticholinergic effects, thereby preserving cognitive function and avoiding the memory impairment often seen with oxybutynin 1.

Conclusion

Vamicamide (FK-176) serves as a foundational model in urological pharmacology, demonstrating how a compound with a

References

-

General pharmacology of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

Vamicamide - Grokipedia. Available at:[Link]

-

Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

Muscarinic Receptor Agonists and Antagonists - PMC. National Institutes of Health (NIH). Available at:[Link]

-

Effect of oxybutynin and imidafenacin on central... : Neuroimage - Ovid. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

Pharmacokinetic Profile of Vamicamide (FK176) in Preclinical Models

Topic: Pharmacokinetic Profile of Vamicamide in Preclinical Models Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamicamide (FK176) is a potent, bladder-selective muscarinic receptor antagonist developed for the treatment of urinary frequency and incontinence. Unlike non-selective antimuscarinics (e.g., atropine) or early-generation agents like oxybutynin, Vamicamide demonstrates a favorable pharmacokinetic (PK) profile characterized by high oral bioavailability, low protein binding, and a distinct metabolic clearance pathway that minimizes systemic cardiovascular side effects while maintaining efficacy in the detrusor muscle. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of Vamicamide in rodent and non-rodent preclinical models.

Chemical Identity and Physicochemical Properties

Vamicamide is chemically defined as (±)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide**. It is administered as a racemic mixture containing two enantiomeric pairs.[1]

-

Mechanism of Action: Competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with functional selectivity for the M3 subtype involved in bladder contraction.

-

Stereochemistry: The drug exists as a racemate of (2R, 4R) and (2S, 4S) enantiomers.[1] Preclinical studies indicate that while the pharmacological activity resides in both, the metabolic handling differs stereoselectively in certain species.

Absorption and Bioavailability[5][6]

Oral Absorption

In conscious rat and dog models, Vamicamide exhibits rapid and complete absorption following oral administration. Unlike many tertiary amines that suffer from extensive first-pass variability, Vamicamide maintains a consistent absorption profile.

-

Food Effect: Preclinical data suggests that the bioavailability of Vamicamide is minimally affected by food intake, a significant advantage over other antimuscarinics where food can drastically alter

and -

Dose Proportionality: In the therapeutic dose range (0.32 – 3.2 mg/kg in dogs), plasma concentrations exhibit linear pharmacokinetics.

Comparative Bioavailability

| Parameter | Rat (Oral 10 mg/kg) | Dog (Oral 1 mg/kg) | Notes |

| 0.5 – 1.0 h | 1.0 – 2.0 h | Rapid onset of action. | |

| Bioavailability ( | High (>70%) | High | Estimated based on urinary recovery and plasma comparison. |

| Absorption Site | Small Intestine | Small Intestine | Passive diffusion dominates. |

Distribution

Plasma Protein Binding

A defining pharmacokinetic feature of Vamicamide is its low plasma protein binding .

-

Binding %: < 20% (approximate) in rat and dog plasma.

-

Significance: This contrasts sharply with oxybutynin (>99% bound) and diazepam (>98% bound). The high free fraction allows for rapid equilibration into tissues, specifically the target organ (bladder).

Tissue Distribution and Selectivity

Vamicamide demonstrates a volume of distribution (

-

Bladder Selectivity: Autoradiography studies in rats confirm accumulation of radiolabeled drug in the urinary bladder wall.

-

Blood-Brain Barrier (BBB): While Vamicamide is a tertiary amine, its central nervous system (CNS) penetration is lower compared to oxybutynin, correlating with a reduced incidence of CNS side effects (drowsiness, cognitive impairment) in behavioral models.

Metabolism

Hepatic Clearance

Vamicamide undergoes extensive hepatic metabolism. In rats, this process is stereoselective.[1][5] The (2S, 4R) isomer is metabolized significantly faster than the (2R, 4R) and (2S, 4S) isomers, leading to an enrichment of the active enantiomers in the systemic circulation.

Metabolic Pathways

The primary Phase I metabolic route is aryl hydroxylation , followed by Phase II conjugation (glucuronidation).

-

Primary Metabolite: Aryl-hydroxylated Vamicamide.

-

Secondary Metabolites: N-oxide derivatives (minor) and glucuronide conjugates found in bile.

-

Enzymatic Drivers: Cytochrome P450 (CYP) isozymes drive the hydroxylation.

Visualization: Metabolic Pathway

The following diagram illustrates the biotransformation of Vamicamide from parent compound to excreted metabolites.

Figure 1: Proposed metabolic pathway of Vamicamide emphasizing the aryl-hydroxylation and subsequent conjugation steps.

Excretion

Routes of Elimination

Elimination is balanced between renal and fecal routes, with biliary excretion playing a significant role due to the molecular weight of the glucuronidated metabolites.

-

Biliary (Feces): Major route for metabolites (M-I to M-V).

-

Renal (Urine): Excretion of unchanged parent drug and water-soluble metabolites.

Pharmacokinetic Parameters (Summary)

| Parameter | Rat | Dog |

| Half-life ( | ~1.5 - 2.0 h | ~2.5 - 4.0 h |

| Clearance ( | High (Hepatic flow limited) | Moderate |

| Excretion Ratio | Feces > Urine | Feces ≈ Urine |

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols describe the standard workflows used to generate the PK profile of Vamicamide.

Protocol: Plasma Pharmacokinetics in Conscious Dogs

Objective: Determine

-

Subject Selection: Male Beagle dogs (8–12 kg), fasted overnight (16h).

-

Dosing: Administer Vamicamide orally (capsule or gavage) at 1.0 mg/kg.

-

Sampling:

-

Cannulate the cephalic vein for serial blood sampling.

-

Collect samples at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Processing: Centrifuge blood at 3000 rpm for 10 min at 4°C. Store plasma at -20°C.

-

Analysis:

-

Extraction: Liquid-liquid extraction using ethyl acetate under alkaline conditions.

-

Quantification: HPLC with UV detection (254 nm) or LC-MS/MS for higher sensitivity (LLOQ < 1 ng/mL).

-

Chiral Separation: Use a Chiral-AGP column if stereoisomer-specific data is required.

-

Protocol: Biliary Excretion in Rats

Objective: Identify metabolites and quantify biliary clearance.

-

Surgical Prep: Anesthetize Wistar rats (pentobarbital). Cannulate the common bile duct with PE-10 tubing.

-

Dosing: Administer

C-labeled Vamicamide (10 mg/kg) orally. -

Collection: Collect bile hourly for 24 hours. Collect urine and feces separately.

-

Metabolite ID: Analyze bile samples via Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) to identify glucuronide conjugates.

Visualization: PK Study Workflow

Figure 2: Standardized workflow for determining the pharmacokinetic profile of Vamicamide in preclinical species.

References

-

Yamamoto, T., et al. (1994).[1][6][7] Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.[8] Link

-

Suzuki, A., et al. (1994). Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats. Drug Metabolism and Pharmacokinetics, 9(6), 874-885.[1] Link

-

Yamamoto, T., et al. (1995).[3] General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284. Link

-

Sawada, T., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models. Journal of Urology, 154(6), 2174-2178.[9] Link

Sources

- 1. 薬物動態 [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Vamicamide [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective pharmacokinetic analysis of valnoctamide, a CNS-active chiral amide analogue of valproic acid, in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopentamide Sulfate | Research Chemical | Supplier [benchchem.com]

Stereochemistry and Enantiomeric Properties of Vamicamide: A Comprehensive Technical Guide

Executive Summary

In the landscape of anticholinergic therapeutics, achieving receptor subtype selectivity and tissue specificity is paramount to minimizing systemic off-target effects. Vamicamide (also known by its developmental code FK1052) represents a significant pharmacological advancement as a muscarinic receptor antagonist with pronounced tissue selectivity for the urinary bladder[1]. However, the pharmacological efficacy of vamicamide is not uniformly distributed across its stereoisomers. As a Senior Application Scientist, I present this technical whitepaper to dissect the stereochemical architecture of vamicamide, the causality behind its enantiomer-specific receptor affinity, and the field-proven analytical methodologies required for its enantiomeric resolution.

Stereochemical Architecture & Eudismic Profiling

Vamicamide is chemically designated as

In clinical and research applications, vamicamide is primarily encountered as a racemic mixture of a specific diastereomeric pair: the

The critical concept in the drug development of vamicamide is its eudismic ratio —the ratio of pharmacological activity between its enantiomers.

-

(R,R)-Vamicamide (The Eutomer): This enantiomer is the primary driver of the drug's therapeutic efficacy.

-

(S,S)-Vamicamide (The Distomer): This enantiomer exhibits significantly weaker affinity for the target receptors.

Preliminary pharmacological studies on smooth muscle preparations (e.g., guinea pig ileum) have demonstrated that the

Quantitative Stereochemical Data

The following table summarizes the physicochemical and chromatographic distinctions between the two primary enantiomers of vamicamide[2][3][4].

| Property | (R,R)-Vamicamide | (S,S)-Vamicamide |

| Nomenclature | (-)-(2R,4R)-form | (+)-(2S,4S)-form |

| Optical Rotation ([α]D) | -103.1° (c = 0.5 in methanol) | +103.3° (c = 0.5 in methanol) |

| Melting Point | 104°C | 103-104°C |

| Pharmacological Role | Eutomer (Active Antagonist) | Distomer (Weak Activity) |

| Relative Anticholinergic Activity | ~80x | 1x |

| HPLC Retention Time (Chiral-AGP) | 8.34 min | 5.90 min |

Pharmacodynamics: M3 Receptor Affinity & Causality

Vamicamide exerts its therapeutic effect—localized spasmolytic action in the detrusor muscle of the bladder—by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor[1].

The Causality of Enantiomeric Affinity:

Muscarinic M3 receptors are Gq-protein coupled receptors (GPCRs). The orthosteric binding site of the M3 receptor is a highly constrained, chiral three-dimensional pocket formed by a bundle of seven transmembrane

Caption: M3 Muscarinic Receptor Signaling Pathway and Competitive Inhibition by (R,R)-Vamicamide.

Analytical Methodology: Enantiomeric Resolution via Chiral-AGP

To conduct accurate pharmacokinetic profiling, researchers must quantify the exact ratio of

Mechanistic Rationale for Chiral-AGP: AGP is a highly stable protein with an isoelectric point (pI) of 2.7[6]. When the mobile phase is buffered to a neutral pH (e.g., pH 7.0), the AGP stationary phase carries a strong net negative charge. Vamicamide, possessing a basic tertiary amine, is positively charged at this pH. This creates a dual-interaction mechanism: strong ionic binding coupled with stereoselective hydrophobic interactions within the chiral clefts of the immobilized protein[6].

Caption: Step-by-step workflow for the chiral HPLC separation of vamicamide enantiomers.

Protocol: Enantioselective Extraction and HPLC Analysis

This protocol is designed as a self-validating system to ensure data integrity and prevent column degradation[5].

Phase 1: Sample Preparation & Liquid-Liquid Extraction (LLE) Causality: Direct injection of serum degrades protein-based chiral columns. LLE isolates the drug while removing endogenous proteins and polar interferents.

-

Aliquoting & Spiking: Transfer 1.0 mL of human serum or urine into a borosilicate glass centrifuge tube. Spike the sample with a known concentration of the

-diastereomer of vamicamide. Self-Validation: The -

Basification: Adjust the sample to pH > 9.0 using 1M NaOH. Causality: This deprotonates the tertiary amine of vamicamide, rendering the molecule highly lipophilic.

-

Organic Partitioning: Add 5.0 mL of diethyl ether. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.

Phase 2: Acidic Back-Extraction

-

Protonation: Add 200 µL of 0.1% phosphoric acid (

) to the isolated organic phase. -

Phase Transfer: Vortex and centrifuge. Causality: The highly acidic environment (

of vamicamide) instantly re-protonates the amine, driving the vamicamide enantiomers exclusively into the aqueous micro-layer. -

Isolation: Discard the ether layer. The remaining 200 µL aqueous phase is now highly purified and safe for direct injection.

Phase 3: Chromatographic Separation

-

Column: Chiral-AGP (100 mm x 4.0 mm, 5 µm particle size).

-

Mobile Phase: 12% acetonitrile in 10 mM sodium phosphate buffer, adjusted to pH 7.0[4].

-

Parameters: Isocratic flow rate of 0.9 mL/min. Temperature maintained at 25°C.

-

Detection: UV absorbance at 260 nm[5].

Phase 4: System Self-Validation Parameters

-

Resolution Check: The system is only validated for sample runs if the chromatographic resolution (

) between the -

Recovery Check: The peak area of the

-internal standard must indicate an overall extraction recovery of

References

1.[2] DrugFuture Chemical Index Database. Vamicamide. Retrieved from: [Link] 2.[1] Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Retrieved from: [Link] 3.[5] Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography A, 617(2), 279-284. Retrieved from: [Link] 4.[3] Scott, R.P.W. & Beesley, T.E. (1998). Chiral Chromatography. John Wiley & Sons. Retrieved from: [Link] 5.[4] Chromtech. Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. Retrieved from: [Link] 6.[6] HPLC.eu. Chiral-AGP User's Guide. Retrieved from: [Link]

Sources

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vamicamide [drugfuture.com]

- 3. scribd.com [scribd.com]

- 4. chromtech.net.au [chromtech.net.au]

- 5. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

Vamicamide (FK176): A Technical Retrospective on Muscarinic Antagonist Development

The following technical guide details the development, pharmacology, and eventual discontinuation of Vamicamide (FK176), positioning it within the broader context of urological drug discovery.

Executive Summary: The "Lost" Candidate

Vamicamide (Code: FK176) represents a critical pivot point in the history of urology drug development. Developed by Fujisawa Pharmaceutical (now Astellas Pharma ) in the 1990s, it was designed as a potent, bladder-selective muscarinic receptor antagonist for the treatment of urinary frequency and incontinence.

While Vamicamide demonstrated significant efficacy in preclinical models—rivaling the gold standard oxybutynin with a potentially superior cardiovascular safety profile—it was ultimately discontinued.[1] Its history serves as a case study in the high-stakes optimization of M3/M2 receptor selectivity and the strategic consolidation of pipelines that led to the success of next-generation agents like Solifenacin.

Chemical Architecture & Synthesis

Vamicamide belongs to the class of phenyl-pyridyl valeramides . Its design was driven by the need to improve bioavailability and tissue selectivity over the lipophilic amines available at the time.

Structural Identity

-

IUPAC Name: (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide[2][3][4]

-

Stereochemistry: The molecule possesses two chiral centers. Extensive Structure-Activity Relationship (SAR) studies revealed that the (2R, 4R) stereoisomer is the eutomer (active isomer), exhibiting an

of 0.40 µM for anticholinergic activity, whereas other isomers (e.g., 2R, 4S) were significantly less potent (up to 170 µM).

Synthetic Logic (General Pathway)

The synthesis of Vamicamide typically follows a convergent pathway involving the construction of the valeramide backbone followed by the introduction of the amine side chain.

Figure 1: Generalized synthetic pathway for phenyl-pyridyl valeramide derivatives.

Pharmacological Profile

The core value proposition of Vamicamide was its functional selectivity . Non-selective antagonists (like atropine) block M2 receptors in the heart, causing tachycardia. Vamicamide aimed to spare M2 receptors while blocking M3 receptors in the bladder.

Receptor Binding Data ( Values)

The following data illustrates the competitive antagonism profile of Vamicamide compared to reference standards.

| Tissue (Receptor Dominance) | Vamicamide ( | Oxybutynin ( | Atropine ( | Interpretation |

| Urinary Bladder (M3 > M2) | 6.82 | ~8.0 | ~9.0 | Moderate potency; Functional selectivity present. |

| Atria (M2) | 5.94 | ~8.0 | ~9.0 | Lower affinity for heart (Safety advantage). |

| Vas Deferens (M1) | 6.90 | ~8.0 | ~9.0 | Non-selective vs M1. |

| Stomach | 6.81 | ~8.0 | ~9.0 | Potential for GI side effects (constipation). |

Key Insight: The

Mechanism of Action

Vamicamide acts as a competitive antagonist at the post-junctional M3 muscarinic receptors on the detrusor muscle. By blocking Acetylcholine (ACh) binding, it inhibits the PLC-IP3-Ca²⁺ signaling cascade, preventing detrusor contraction during the storage phase.

Figure 2: Mechanism of Action - Competitive blockade of M3-mediated detrusor contraction.

Preclinical Validation & Protocols

The efficacy of Vamicamide was established using rigorous in vivo cystometry models designed to mimic pathological urinary frequency.

Experimental Protocol: Conscious Cystometry

Objective: To evaluate bladder capacity without the confounding effects of anesthesia.

System Validation:

-

Control: Saline infusion (baseline).

-

Positive Control: Oxybutynin (0.10 mg/kg p.o.) or Atropine.

-

Model A (Neurogenic): Dog with transected hypogastric nerves (simulates loss of sympathetic inhibition).

-

Model B (Central): Rat with bilateral ibotenic acid lesions of the nuclei basalis (simulates cholinergic hyperactivity).

Step-by-Step Methodology:

-

Implantation: Catheters are surgically implanted into the bladder dome of Wistar rats or Beagle dogs under anesthesia 3 days prior to testing.

-

Acclimatization: Animals are placed in metabolic cages to recover consciousness and stabilize voiding behavior.

-

Cystometry:

-

Saline (37°C) is infused continuously into the bladder (Rat: 10 mL/hr; Dog: 20-30 mL/hr).

-

Intravesical pressure is recorded via a pressure transducer.

-

-

Dosing: Vamicamide is administered orally (0.1 – 3.2 mg/kg) after stable baseline voiding cycles are observed.

-

Data Acquisition:

-

Micturition Threshold Pressure (Pth)

-

Micturition Pressure (Pmax)

-

Bladder Capacity (BC) = Infusion rate × Interval between voids.

-

Residual Volume (RV) = Withdrawn manually after voiding.

-

Results:

-

Efficacy: Vamicamide (0.32 mg/kg) significantly increased bladder capacity (~50% increase) in both models.

-

Safety: Unlike Oxybutynin, Vamicamide did not significantly increase heart rate in conscious dogs at effective doses, validating the in vitro selectivity data.

Clinical Development & Discontinuation

Despite promising preclinical data, Vamicamide did not achieve global commercialization.

The "Astellas Evolution" Hypothesis

The discontinuation of Vamicamide is best understood through the lens of corporate portfolio consolidation.

-

The Context: Fujisawa Pharmaceutical merged with Yamanouchi Pharmaceutical in 2005 to form Astellas .

-

The Competition: Yamanouchi had developed Solifenacin (Vesicare) , a highly selective M3 antagonist with a superior half-life and receptor occupancy profile.

-

The Decision: Upon review of the combined pipeline, Solifenacin demonstrated superior "best-in-class" potential over Vamicamide (FK176). Consequently, FK176 was deprioritized and discontinued to focus resources on the global launch of Solifenacin.

Clinical Lessons

-

Selectivity is not enough: While Vamicamide had good bladder/heart selectivity, next-generation agents (Solifenacin, Darifenacin) offered even higher M3 specificity and longer half-lives (

) allowing for once-daily dosing, which is critical for patient compliance in Overactive Bladder (OAB). -

Side Effect Profile: Early Phase I/II data likely showed that while cardiac effects were reduced, the classic "anticholinergic load" (dry mouth, constipation) remained a barrier to differentiation from generic oxybutynin.

References

-

Fujisawa Pharmaceutical Co., Ltd. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung.

-

Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung.

-

Tokoro, K., et al. (1994). Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. Journal of Medicinal Chemistry.

- Astellas Pharma. (2025). Pipeline History and Discontinued Compounds.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Technical Whitepaper: Vamicamide Bioavailability & Absorption Dynamics

This technical guide provides a comprehensive analysis of the bioavailability, absorption characteristics, and pharmacokinetic (PK) profile of Vamicamide (FK176), a potent urinary antispasmodic.

Executive Summary

Vamicamide (FK176) is a synthetic anticholinergic agent designed for the treatment of urinary frequency and urgency (pollakiuria). Chemically distinct as a pyridine-acetamide derivative, it exhibits high selectivity for the urinary bladder over salivary glands, minimizing the classic dry mouth side effects associated with antimuscarinics.

This guide details the mechanistic pathways governing its absorption, the stereoselective nature of its disposition, and the pharmacokinetic parameters defined in human and animal models.

Physicochemical Determinants of Absorption

The absorption profile of Vamicamide is fundamentally dictated by its physicochemical properties, which favor passive transcellular diffusion.

Molecular Configuration

-

Chemical Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide.

-

Chirality: Vamicamide is a chiral molecule containing two asymmetric centers. It is typically administered as a racemate of the (2R, 4R) and (2S, 4S) enantiomers.

-

Ionization (pKa): The molecule contains a basic dimethylamino group (estimated pKa ~9.0) and a pyridine ring (pKa ~5.2). At physiological pH (7.4), a significant fraction exists in the cationic form, yet sufficient unionized species exist to facilitate membrane permeation.

Solubility & Permeability

Vamicamide exhibits characteristics of a BCS Class I or II compound (High Permeability), evidenced by its rapid absorption phase in vivo. Its lipophilicity (LogP ~3.0) allows for efficient crossing of the gastrointestinal epithelium.

Figure 1: Physicochemical properties driving the absorption mechanism of Vamicamide.

Pharmacokinetic Profile (Human Data)

The pharmacokinetic behavior of Vamicamide in humans is characterized by linear kinetics and a one-compartment model with first-order absorption.[1]

Absorption Parameters

-

Bioavailability (F): While the absolute bioavailability percentage is proprietary, the drug exhibits complete and rapid oral absorption .

-

Linearity: PK is linear across the therapeutic dose range (0.7 mg to 48 mg single dose).

-

Tmax (Time to Peak): Peak plasma concentrations are typically achieved within 2–4 hours post-administration.

Distribution & Elimination

-

Volume of Distribution (Vd/F): The apparent volume of distribution suggests extensive tissue binding, consistent with its lipophilic nature.

-

Elimination Half-Life (t1/2): Approximately 5.0 hours (derived from elimination rate constant

). -

Stereoselectivity: Studies indicate that the (2R, 4R) and (2S, 4S) enantiomers possess similar pharmacokinetic profiles in humans, unlike some other chiral anticholinergics where one enantiomer is preferentially metabolized.

Table 1: Key Pharmacokinetic Parameters (Healthy Volunteers)

| Parameter | Value / Characteristic | Note |

| Absorption Model | First-order input | Rapid onset of action |

| Elimination Rate ( | Consistent across doses | |

| Half-life ( | ~5.0 hours | Supports b.i.d. or t.i.d. dosing |

| Metabolism | Extensive Hepatic | Active metabolite RU44403 formed |

| Excretion | Renal & Fecal | Parent drug + metabolites |

Metabolism and Excretion Dynamics

Vamicamide undergoes significant first-pass metabolism, which is a critical determinant of its systemic bioavailability.

Metabolic Pathways

The primary metabolic pathway involves hepatic oxidation, likely mediated by Cytochrome P450 (CYP) isoenzymes.

-

Major Metabolite: RU44403 .[1] This metabolite is pharmacologically active and contributes to the therapeutic efficacy.

-

Minor Metabolite: RU44570 (detected in animal models, negligible in humans).[1]

-

Stereochemical Stability: No significant chiral inversion occurs in vivo; the R,R and S,S forms remain distinct.

Excretion

-

Urinary Excretion: A significant portion of the dose is excreted in the urine, both as unchanged parent drug and as the active metabolite RU44403.

-

Bladder Selectivity: The presence of the active parent and metabolite in the urine provides a "local" therapeutic effect on the bladder mucosa (urothelium), enhancing efficacy while reducing systemic side effects (e.g., dry mouth).

Figure 2: ADME pathway illustrating the conversion to active metabolite and dual-targeting (systemic + urinary) of the bladder.

Experimental Protocols for Bioavailability Assessment

For researchers aiming to validate these parameters, the following standardized protocols are recommended.

Protocol: Chiral Separation in Biological Fluids

To accurately assess the bioavailability of Vamicamide's enantiomers, a stereoselective assay is required.

-

Sample Preparation:

-

Perform Liquid-Liquid Extraction (LLE) : Add diethyl ether to the sample (pH adjusted to alkaline to ensure unionized form).

-

Vortex for 5 minutes, centrifuge at 3000g, and collect the organic layer.

-

Evaporate to dryness under nitrogen stream.

-

Reconstitute in mobile phase.

-

Chromatographic Conditions (HPLC):

Protocol: Population PK Modeling

When analyzing clinical data, use a One-Compartment Model with first-order absorption:

-

Where:

References

-

Terakawa, M., et al. (1994).[8] "Population Pharmacokinetics of Vamicamide in Healthy Volunteers." Drug Metabolism and Pharmacokinetics, 9(1), pp. 1242-1249.

-

Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993).[2] "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 279-284.

-

Yamamoto, T., et al. (1995).[7] "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.[7]

-

Sawada, K., et al. (1993). "Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats." Xenobiotica, 23(8).

Sources

- 1. 薬物動態 [jstage.jst.go.jp]

- 2. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epdf.pub [epdf.pub]

- 4. scribd.com [scribd.com]

- 5. Tolerability, pharmacokinetics, and serum bactericidal activity of intravenous dalbavancin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first-in-human, randomized study of the safety, pharmacokinetics and pharmacodynamics of povetacicept, an enhanced dual BAFF/APRIL antagonist, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. discovery.researcher.life [discovery.researcher.life]

Preclinical Toxicological Profiling of Vamicamide (FK-176): A Technical Whitepaper on Early-Stage Muscarinic Antagonist Development

Executive Summary

Vamicamide, chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide (development code FK-176), is an orally active, selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. Originally engineered by Fujisawa Pharmaceutical Co. for the management of overactive bladder (OAB) and urinary frequency, the compound aimed to overcome the dose-limiting systemic toxicities inherent to first-generation antimuscarinics[1][2]. While it demonstrated potent, tissue-selective anti-spasmodic effects on the detrusor muscle, its clinical progression was ultimately halted prior to regulatory approval[1]. This whitepaper dissects the early-stage toxicological and pharmacological research of vamicamide, providing a critical evaluation of its safety margins, tissue selectivity, and the self-validating methodologies utilized to map its systemic impact.

Pharmacodynamic Rationale & Target Selectivity

The therapeutic premise of vamicamide relies on its competitive antagonism of M3 muscarinic receptors[3][4]. In the lower urinary tract, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle[3]. This binding triggers a Gq/11-coupled cascade, activating phospholipase C (PLC) to generate inositol triphosphate (IP3), culminating in calcium-mediated smooth muscle contraction[3].

Vamicamide was designed to exhibit pharmacokinetic tissue selectivity for the urinary bladder, theoretically minimizing off-target anticholinergic effects such as xerostomia (dry mouth) and central nervous system (CNS) disturbances[2][3].

Fig 1. Vamicamide competitive inhibition of M3 receptor-mediated detrusor contraction.

In Vivo Toxicological Profile: Quantitative Thresholds

Early-stage toxicology studies utilized murine, rat, and canine models to establish the No-Observed-Adverse-Effect Level (NOAEL) and identify dose-limiting toxicities[5]. A critical aspect of this evaluation was benchmarking vamicamide against non-specific antimuscarinics like oxybutynin to validate its improved safety margin[1][5].

Table 1: Comparative Toxicological Thresholds (Vamicamide vs. Oxybutynin)

| Toxicological Parameter | Vamicamide (FK-176) | Oxybutynin |

| Mydriasis (Rats) | Induced at ≥ 10 mg/kg (p.o.) | Present at therapeutic doses |

| GI Motility / Defecation | Suppressed at ≥ 32 mg/kg (p.o.) | Suppressed |

| Locomotor Activity (Mice) | Increased at ≥ 32 mg/kg (p.o.) | Variable / Depressed |

| Hexobarbital Sleep Time | No effect at 100 mg/kg | Prolonged at 100 mg/kg |

| Spontaneous EEG (Rabbits) | No significant effect | High voltage slow waves at ≥ 32 mg/kg |

| Cardiovascular (Dogs) | Elevated BP & HR at ≥ 10 mg/kg | Tachycardia |

Data synthesized from early-stage pharmacological profiling[5].

Core Experimental Protocols & Causality

To ensure scientific integrity, early-stage toxicological assessments must employ self-validating protocols. The following workflows detail the mechanistic rationale and step-by-step execution for evaluating vamicamide's safety profile.

CNS Toxicity Assessment: Hexobarbital Sleep Time & EEG Monitoring

-

Causality & Rationale: Lipophilic antimuscarinics that cross the blood-brain barrier (BBB) cause cognitive impairment and altered sensorium. By challenging mice with hexobarbital, researchers can determine if the drug inhibits hepatic metabolism or synergizes with CNS depressants[5]. Simultaneous EEG monitoring in rabbits provides a self-validating secondary endpoint to confirm the absence of cortical disruption[5].

-

Step-by-Step Methodology:

-

Baseline Establishment: Acclimate conscious rabbits with surgically implanted cortical electrodes. Record baseline spontaneous EEG for 30 minutes to establish normal wave patterns.

-

Drug Administration: Administer vamicamide (10-100 mg/kg p.o.) to the test group and oxybutynin (32 mg/kg p.o.) to the positive control group.

-

Cortical Monitoring: Monitor for high-voltage slow waves (indicative of CNS depression).

-

Hexobarbital Challenge (Mice): Administer vamicamide (100 mg/kg p.o.) to a separate murine cohort. After 30 minutes, inject hexobarbital sodium (i.p.) to induce sleep.

-

Validation: Measure the duration of the loss of righting reflex.

-

-

Outcome: Vamicamide showed no prolongation of sleep time or EEG alteration at 100 mg/kg, proving its inability to significantly penetrate the BBB or disrupt central cholinergic pathways, unlike oxybutynin[1][5].

Cardiovascular Telemetry in Conscious Models

-

Causality & Rationale: General anesthetics suppress autonomic tone, which can mask or artificially amplify drug-induced cardiovascular toxicity. Utilizing conscious, unrestrained dogs isolates the direct hemodynamic effects of mAChR blockade from anesthetic artifacts[5].

-

Step-by-Step Methodology:

-

Surgical Preparation: Implant telemetry transmitters into the femoral artery of beagle dogs for continuous blood pressure (BP) and heart rate (HR) monitoring. Allow a 2-week washout/recovery period.

-

Dosing: Administer vamicamide via oral gavage at escalating doses (3.2, 10, and 32 mg/kg).

-

Data Acquisition: Record systolic/diastolic BP and ECG continuously for 24 hours post-dose.

-

Validation: Analyze dose-response curves against baseline autonomic fluctuations.

-

-

Outcome: Vamicamide elevated systemic BP and HR at doses ≥10 mg/kg, indicating that peripheral M2/M3 blockade in the cardiovascular system acts as a primary dose-limiting toxicity[5].

Fig 2. Self-validating toxicological workflow mapping Vamicamide's safety margins.

Hematological and Local Irritation Safety

Beyond systemic receptor blockade, local tissue compatibility and hematological stability are critical for early-stage drug viability. Vamicamide demonstrated a robust safety profile in these domains:

-

Coagulation & Hemolysis: In vivo and in vitro assays confirmed no significant effects on bleeding time in mice (up to 100 mg/kg p.o.), rabbit platelet aggregation induced by ADP/collagen (up to

g/mL), or hemolysis on rabbit blood (≤1% concentration)[5]. -

Local Irritation: Corneal reflex tests in guinea pigs confirmed no local anesthetic or irritant effects at concentrations ranging from 0.001% to 1%[5].

Discussion: The Translational Bottleneck

Despite a highly favorable CNS safety margin and targeted efficacy in increasing bladder capacity without altering micturition pressure[1], vamicamide's development was ultimately discontinued at the NDA/BLA stage[1][2]. The toxicological data reveals the classic translational bottleneck of antimuscarinics: while tissue selectivity (bladder over CNS) was successfully achieved, systemic peripheral blockade (mydriasis, gastrointestinal stasis, and cardiovascular stimulation) still occurred at therapeutic multiples[1][5]. The elevation of blood pressure and heart rate at 10 mg/kg in canine models highlighted a narrowing therapeutic index that likely hindered its clinical risk-benefit ratio in an increasingly competitive urological market[5].

References

- Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0UU5IP55bPpnqQ7hOQ-YckDqzB1FAir3j74aBd1rVd4NxTnxFiMBHsJkFosvgnYeMfcKO72A0Kf6a9V5GdfU_l2fyxX9rO8aN2SCn5cBoe2rpPWpvSrw-OcE8YDfN5AqEkkKL8tQbOVMAeu4TxYKLl7LWsLrT33Y1fufo]

- Vamicamide - Grokipedia. Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEykpweTqbY3Yxn_vBSvtT6lFtn88Ys9axdzAlBsuM3Mm3BldWWvVxRb9bXqZ8s9xXcL2Z2yBtdCVy4oAl6US3EqoEunu7xD2XwHYac7hIosVUFwjQafYuUz6lmQ7CdSffX]

- General pharmacology of the new antimuscarinic compound vamicamide - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXnhH27V9L9XKlhiaYjp4rW0Wbht3rmg5mvtvNqnvnik9G31xEXXvAmt-0OerBI9ma31eEyX9AxpaEVzxKLsRGr_5uWLZh_tWCbqlCxBFlm542MzBRqW5_FqQXB6vMZ9sDYA=]

- Muscarinic Receptor Agonists and Antagonists - MDPI. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7euqfDQIcBlxhzLwFty5CaNMXquTs6S1PeGbHMrmkpX_hlzi1bjQOv6inPeb_xBMG-U_pHSyHuV7EC2Loa_TjFo-G4Jh5BiQyogkkiRCuWCoBmhhXG2XDxBGdLOb8S-FA]

- New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTkp_GElmumOnQtJIRTKSM1dJIvwbDZ0q3FV4d9mtVBb65X-OaooMINCFAU1cj2CEHP8pNXJTAJv3TVCvS44uqJ1Mk6tXpe8GM3_FNRGaz9VzQX1QJQWuawF2A0WADOxMEiQcF3_eOelUc7E=]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pharmacological Context and Stereochemical Imperative

This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of Vamicamide (FK176). Designed for medicinal chemists and process development scientists, this guide emphasizes mechanistic causality, regiochemical control, and the integration of green chemistry principles for scalable manufacturing.

Vamicamide is an orally active, competitive muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits pronounced tissue selectivity for the urinary bladder over other smooth muscles (such as the atria or gastrointestinal tract), making it an ideal candidate for the treatment of overactive detrusor syndrome and urinary incontinence[1]([Link]).

Structurally, Vamicamide is a pentanamide derivative featuring two chiral centers: a quaternary benzylic carbon (C2) and an amine-bearing carbon (C4). While early clinical evaluations utilized the

Table 1: Anticholinergic Potency of Vamicamide Stereoisomers

| Stereoisomer | Absolute Configuration | IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| 10 | (2R, 4R) | 0.40 | High |

| 11 | (2S, 4S) | 31.0 | Low |

| 12 | (2R, 4S) | 170.0 | Very Low |

| 13 | (2S, 4R) | 0.13 | Highest |

(Data sourced from Oyasu et al.[2]([Link]))

Retrosynthetic Rationale: Avoiding the Aziridinium Trap

A standard retrosynthetic approach to 1,3-amino-carbon systems often involves the direct alkylation of a carbanion with a 1-halo-2-aminoalkane (e.g., 1-chloro-2-(dimethylamino)propane). However, under basic conditions, such

The Causal Solution: To establish a self-validating and strictly regioselective system, the protocol below utilizes chloroacetone for the initial alkylation. This forms a stable ketone intermediate. Subsequent reductive amination with dimethylamine strictly installs the amine at the C4 position, entirely bypassing the aziridinium pathway and ensuring 100% regiochemical fidelity[3]([Link]).

Green Chemistry Process Optimization

Early laboratory-scale syntheses of Vamicamide relied on dichloromethane (DCM) and generated substantial aluminum waste due to the use of stoichiometric metal-hydride reducing agents. Process development by Fujisawa (now Astellas) successfully overhauled this route to meet modern green chemistry standards[4]([Link]).

Table 2: Process Optimization Metrics for Vamicamide Synthesis

| Metric | Original Laboratory Process | Optimized Industrial Process | Impact / Improvement |

|---|---|---|---|

| Primary Solvent | Dichloromethane (DCM) | Toluene / Ethyl Acetate | Elimination of halogenated solvents |

| Amination Reductant | Aluminum-based hydrides | Catalytic Hydrogenation (H₂/Pd-C) | Elimination of toxic aluminum waste |

| E-factor | High (> 50 kg/kg ) | Low (< 15 kg/kg ) | > 70% reduction in waste generation |

| Reaction Mass Efficiency | ~ 15% | > 45% | 3-fold increase in material efficiency |

(Data adapted from Nisiwaki et al.[4]([Link]))

Step-by-Step Experimental Protocol

Step 1: SNAr Arylation to 2-Phenyl-2-(2-pyridyl)acetonitrile

-

Procedure: Suspend sodium amide (NaNH₂, 1.1 eq) in anhydrous toluene under an inert N₂ atmosphere. Slowly add phenylacetonitrile (1.0 eq) at 0°C. Stir for 30 minutes to ensure complete deprotonation (formation of the stabilized benzylic carbanion). Add 2-chloropyridine (1.05 eq) dropwise. Heat the mixture to reflux for 6 hours.

-

Causality & Validation: The electron-deficient nature of the 2-pyridyl ring facilitates a smooth Nucleophilic Aromatic Substitution (SNAr). Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the 2-chloropyridine spot disappears and a new, highly UV-active spot emerges.

Step 2: Regioselective Alkylation with Chloroacetone

-

Procedure: Cool the reaction mixture from Step 1 to 0°C. Add potassium tert-butoxide (KOtBu, 1.2 eq) followed by the slow, dropwise addition of chloroacetone (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

-

Causality & Validation: The bulky tertiary carbanion readily attacks the unhindered primary alkyl halide (chloroacetone) via an SN2 mechanism. Self-Validation: Perform IR spectroscopy on the crude oil. The appearance of a strong ketone carbonyl stretch at ~1715 cm⁻¹ and the retention of the nitrile stretch at ~2240 cm⁻¹ confirm successful alkylation.

Step 3: Catalytic Reductive Amination

-

Procedure: Dissolve the 4-oxo intermediate in methanol. Add a solution of dimethylamine (HNMe₂, 5.0 eq) and 10% Pd/C catalyst (0.05 eq). Pressurize the reactor with H₂ gas (50 psi) and stir at 40°C for 12 hours. Filter through Celite to remove the catalyst and concentrate the filtrate.

-

Causality & Validation: The excess dimethylamine drives the equilibrium toward the iminium ion, which is subsequently reduced by the Pd-catalyzed hydride transfer. This avoids aluminum waste[4]([Link]). Self-Validation: IR spectroscopy will show the complete disappearance of the 1715 cm⁻¹ ketone stretch. LC-MS will confirm the target mass

of the resulting diastereomeric amine mixture.

Step 4: Sterically Hindered Nitrile Hydrolysis

-

Procedure: Dissolve the amine intermediate in concentrated H₂SO₄ (10 volumes). Heat the acidic mixture to 90°C for 8 hours. Cool to 0°C and carefully neutralize with cold aqueous NaOH until pH 10 is reached. Extract the free base with ethyl acetate, dry over Na₂SO₄, and evaporate.

-

Causality & Validation: The nitrile group is flanked by bulky phenyl and pyridyl rings, creating immense steric hindrance. Standard basic hydrolysis fails; strong acidic hydration is required to force the conversion to the primary amide without over-hydrolyzing to the carboxylic acid. Self-Validation: IR spectroscopy will show the disappearance of the sharp nitrile peak (~2240 cm⁻¹) and the emergence of primary amide N-H stretches (~3350, 3180 cm⁻¹) and an amide C=O stretch (~1660 cm⁻¹).

Step 5: Diastereomeric Separation and Chiral Resolution

-

Procedure:

-

Fractional Crystallization: Dissolve the crude pentanamide mixture in a hot mixture of ethanol and ethyl acetate (1:2). Allow to cool slowly to room temperature. The

racemate selectively crystallizes, leaving the -

Chiral Resolution: Dissolve the isolated

racemate in hot ethanol. Add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid. Allow the solution to cool to 4°C over 24 hours. The diastereomeric salt of the target

-

-

Validation: Analyze the final product using chiral HPLC (e.g., CHIRAL-AGP column[5]([Link])) to confirm an enantiomeric excess (ee) of >99%.

Workflow and Pathway Visualizations

Fig 1. Regioselective and stereoselective synthetic workflow for Vamicamide (FK176).

Fig 2. Pharmacological mechanism of Vamicamide inhibiting mAChR M3-mediated bladder contraction.

References

-

Urinary bladder-selective action of the new antimuscarinic compound vamicamide. PubMed.[Link]

-

Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. PubMed.[Link]

-

Process Development of Vamicamide (FK176). ResearchGate.[Link]

-

Green Chemistry in Process Research and Development in Pharmaceutical Industry. J-Stage.[Link]

-

ChromTech Users Guide (Chiral Chromatography). Scribd.[Link]

Sources

- 1. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green Chemistry in Process Research and Development in Pharmaceutical Industry [jstage.jst.go.jp]

- 5. scribd.com [scribd.com]

HPLC Method Development for Vamicamide Detection

Application Note & Protocol Guide

Executive Summary

Vamicamide (FK-176) is a potent anticholinergic agent chemically defined as (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide.[1][2] As a compound containing both a pyridine ring and a tertiary aliphatic amine, Vamicamide presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the necessity for chiral separation to ensure enantiomeric purity.

This guide provides a comprehensive protocol for the Reverse-Phase HPLC (RP-HPLC) analysis of Vamicamide for Assay and Impurity profiling, alongside a Chiral HPLC method for enantiomeric separation.[2] These protocols are designed for Quality Control (QC) and R&D environments, adhering to ICH Q2(R1) validation standards.

Compound Properties & Method Strategy

Physicochemical Profile[2][3][4]

-

Chemical Structure: Contains a basic dimethylamino group (

) and a pyridine ring ( -

Solubility: Soluble in methanol, acetonitrile, and acidic aqueous buffers.

-

UV Absorption: The pyridine moiety provides a distinct chromophore with maximum absorption (

) typically around 260 nm . -

Chirality: Vamicamide has two chiral centers.[2] The active pharmaceutical ingredient (API) is the (2R,4R) enantiomer.[3][4]

Method Development Logic (Decision Matrix)

The development strategy focuses on suppressing the ionization of residual silanols on the column packing material while controlling the ionization state of the analyte.

Caption: Decision matrix for selecting column chemistry and mobile phase conditions based on Vamicamide's physicochemical properties.

Protocol A: Achiral RP-HPLC (Assay & Impurities)

Objective: Quantification of Vamicamide and detection of related impurities.[2][5] Mechanism: Ion-suppression chromatography using a low pH buffer to keep the basic amine protonated, paired with a base-deactivated column to minimize tailing.[2]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Inertsil ODS-3V or XBridge C18 (250 × 4.6 mm, 5 µm) | High surface area and end-capping reduce peak tailing for basic drugs.[2] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Maintains pH < pKa to ensure robust protonation and retention stability. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic resolution.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles.[2] |

| Detection | UV @ 260 nm | Matches the absorption max of the pyridine ring. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Vol | 20 µL | Sufficient sensitivity without column overload.[2] |

Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |

| 0.0 | 85 | 15 | Equilibration |

| 5.0 | 85 | 15 | Isocratic Hold |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 40 | 60 | Wash |

| 26.0 | 85 | 15 | Re-equilibration |

| 35.0 | 85 | 15 | End |

Reagent Preparation

-

Phosphate Buffer (pH 3.0): Dissolve 2.72 g of

in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[2] Dilute to 1000 mL.[2] Filter through a 0.45 µm Nylon membrane.[2] -

Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: Separation of the (2R,4R) active enantiomer from the (2S,4S) antipode and diastereomers.

Reference: Based on the validated method using

Chromatographic Conditions